molecular formula C₂₃H₂₉ClN₂O₃ B1145598 1-Piperidinebutanoic acid, 4-[(S)-(4-chlorophenyl)-2-pyridinylmethoxy]-, ethyl ester CAS No. 190730-39-3

1-Piperidinebutanoic acid, 4-[(S)-(4-chlorophenyl)-2-pyridinylmethoxy]-, ethyl ester

Katalognummer: B1145598
CAS-Nummer: 190730-39-3
Molekulargewicht: 416.94
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Historical Development and Discovery

The compound emerged during efforts to optimize the pharmacokinetic properties of histamine receptor antagonists. Early research on piperidine derivatives in the 1990s identified structural modifications that enhance receptor selectivity and metabolic stability. Specifically, the introduction of the 4-chlorophenyl-pyridinylmethoxy group improved binding affinity to H1 receptors while reducing central nervous system penetration, minimizing sedation. Patent filings from the late 1990s describe its synthesis as part of scalable routes to bepotastine, highlighting its role in enabling industrial production.

Nomenclature and Classification Systems

The compound’s IUPAC name follows systematic rules for carboxylic acid derivatives:

  • Root : "Butanoic acid" (four-carbon chain with a carboxylic acid group).
  • Substituents :
    • 1-Piperidine : A six-membered nitrogen-containing ring at position 1.
    • 4-[(S)-(4-Chlorophenyl)-2-pyridinylmethoxy] : A chiral methoxy group at position 4, bearing a 4-chlorophenyl and 2-pyridinyl moiety.
  • Esterification : The carboxylic acid is converted to an ethyl ester, denoted by "ethyl ester".

Alternative names include:

  • Ethyl (S)-4-(4-((4-chlorophenyl)(pyridin-2-yl)methoxy)piperidin-1-yl)butanoate .
  • Bepotastine ethyl ester besylate , reflecting its salt form with benzenesulfonic acid.

Structural Relationship to Bepotastine and Montelukast

The compound serves as a direct precursor to bepotastine (Figure 1). Hydrolysis of the ethyl ester yields the free carboxylic acid, which forms the active pharmaceutical ingredient (API) upon besylate salt formation. Comparatively, montelukast (a leukotriene receptor antagonist) shares no direct structural homology but utilizes similar stereochemical principles for receptor targeting.

Table 1: Structural Comparison with Related Pharmaceuticals

Feature 1-Piperidinebutanoic Acid Derivative Bepotastine Montelukast
Core Structure Piperidine-butanoate ester Piperidine-carboxylic acid Cyclopropane-acetic acid
Key Substituents 4-Chlorophenyl, pyridinylmethoxy 4-Chlorophenyl, pyridinylmethoxy Quinoline, thioether
Receptor Target H1 histamine H1 histamine CysLT1

Significance in Pharmaceutical Chemistry Research

The compound exemplifies stereoselective synthesis strategies. Its (S)-configuration is critical for binding to the H1 receptor’s chiral pocket, as demonstrated by 30-fold higher activity compared to the (R)-enantiomer. Recent advances leverage engineered alcohol dehydrogenases to optimize the asymmetric reduction of ketone intermediates, achieving enantiomeric excess >99%. Additionally, its ethyl ester group enhances solubility during synthetic steps, enabling efficient purification.

Research Applications :

  • Fluorescent probes : Analogues with fluorophores are used to study histamine receptor localization.
  • Prodrug development : Ester derivatives improve oral bioavailability of carboxylic acid drugs.

Eigenschaften

IUPAC Name

ethyl 4-[4-[(S)-(4-chlorophenyl)-pyridin-2-ylmethoxy]piperidin-1-yl]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29ClN2O3/c1-2-28-22(27)7-5-15-26-16-12-20(13-17-26)29-23(21-6-3-4-14-25-21)18-8-10-19(24)11-9-18/h3-4,6,8-11,14,20,23H,2,5,7,12-13,15-17H2,1H3/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNUAKDVREOZEKA-QHCPKHFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCN1CCC(CC1)OC(C2=CC=C(C=C2)Cl)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CCCN1CCC(CC1)O[C@@H](C2=CC=C(C=C2)Cl)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Reaction Conditions and Solvent Systems

The alkylation step employs 4-bromo- or 4-chlorobutanoic acid ethyl ester as the alkylating agent. Key parameters include:

  • Solvents : Acetone, ethanol, ethyl acetate, or water-acetone mixtures.

  • Bases : Sodium carbonate, potassium carbonate, or triethylamine.

  • Molar Ratios : 1–1.5 equivalents of alkylating agent per mole of piperidine intermediate.

Example Protocol (from CN104003978A):

  • 2.0 kg of (S)-4-[(4-chlorophenyl)(2-pyridinyl)methoxy]piperidine dissolved in 20 L acetone.

  • Addition of 1.6 kg 4-bromobutanoic acid ethyl ester and 1.2 kg potassium carbonate.

  • Reflux at 60–80°C for 12 hours, yielding 71.4–89.3% of Compound A.

Optimization of Reaction Parameters

ParameterRange TestedOptimal ValueImpact on Yield
Temperature (°C)50–10060–80Maximizes rate
Reaction Time (h)5–3712Balances speed
SolventAcetone, ethanol, DMFAcetone89.3% yield
BaseK2CO3, NaHCO3, Et3NK2CO375–89% yield

Critical Note : Prolonged reaction times (>24 h) lead to ester hydrolysis, reducing yields.

Chiral Resolution Techniques

When starting from racemic piperidine intermediates, chiral resolution is achieved via:

  • Diastereomeric Salt Formation : Using N-acetyl-L-phenylalanine in ethyl acetate.

  • Crystallization : Selective precipitation of the (S)-enantiomer by cooling to 25–30°C.

Example :

  • Racemic piperidine intermediate (10 g) and N-acetyl-L-phenylalanine (4.1 g) in ethyl acetate.

  • Seeding with (S)-enantiomer crystals, followed by cooling and filtration, yields 42.4% pure (S)-form.

Industrial-Scale Purification Protocols

Post-reaction workup involves:

  • Filtration : Removal of insoluble salts (e.g., KBr).

  • Extraction : Ethyl acetate washes to isolate organic layers.

  • Drying : Anhydrous sodium sulfate or molecular sieves.

  • Concentration : Rotary evaporation under reduced pressure.

Purity Data :

  • Final product purity exceeds 99% (HPLC).

  • Optical rotation: [α]D20=+23.3[\alpha]_D^{20} = +23.3^\circ (c = 1, methanol).

Comparative Analysis of Synthetic Routes

MethodStarting MaterialYield (%)Purity (%)Key Advantage
Alkylation (K2CO3)(S)-Piperidine intermediate89.399.5High enantiomeric excess
Racemic ResolutionRacemic piperidine42.498.8Cost-effective
Menthol Ester Route(RS)-Piperidine + l-Menthyl ester75.099.2Avoids resolution step

Analyse Chemischer Reaktionen

Types of Reactions

1-Piperidinebutanoic acid, 4-[(S)-(4-chlorophenyl)-2-pyridinylmethoxy]-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

1-Piperidinebutanoic acid, 4-[(S)-(4-chlorophenyl)-2-pyridinylmethoxy]-, ethyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activity, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: It is investigated for its potential therapeutic properties, including its ability to modulate specific biological pathways and its potential as a drug candidate.

    Industry: It is used in the development of new materials and as an intermediate in the production of various industrial chemicals.

Wirkmechanismus

The mechanism of action of 1-Piperidinebutanoic acid, 4-[(S)-(4-chlorophenyl)-2-pyridinylmethoxy]-, ethyl ester involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, leading to changes in cellular function and behavior. The exact molecular targets and pathways involved depend on the specific context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Stereochemistry Biological Relevance Reference
Target Compound C21H25ClN2O3 4-[(S)-(4-Chlorophenyl)-2-pyridinylmethoxy] (S)-configured Potential receptor modulation
Bepotastine (1-Piperidinebutanoic acid derivative) C21H25ClN2O3 4-[(4-Chlorophenyl)-2-pyridinylmethoxy] Not specified Antihistamine
Benzethidine (Ethyl 4-phenylpiperidinecarboxylate) C23H27NO3 1-[2-(Benzyloxy)ethyl]-4-phenyl Not specified Analgesic (opioid analogue)
Beclobrate Ethyl Ester C20H22ClO3 2-[4-[(4-Chlorophenyl)methyl]phenoxy]-2-methyl Not specified Hypolipidemic agent (ester prodrug)
Fenbufen Ethyl Ester C16H19ClO3 4-(4-Chlorophenyl)-4-oxobutanoate Not specified Anti-inflammatory metabolite

Key Differences and Implications

Stereochemistry: The (S)-configuration in the target compound may enhance receptor binding specificity compared to non-chiral analogues like Bepotastine .

Ester Stability : Unlike Beclobrate, which undergoes rapid ester cleavage to its active acid metabolite , the pyridinylmethoxy group in the target compound could sterically hinder esterase-mediated hydrolysis, prolonging its half-life.

4.2 for Benzethidine) and CNS permeability .

Biologische Aktivität

1-Piperidinebutanoic acid, 4-[(S)-(4-chlorophenyl)-2-pyridinylmethoxy]-, ethyl ester (CAS Number: 125602-71-3) is a compound of interest due to its potential pharmacological applications. It features a piperidine core linked to a butanoic acid moiety and a chlorophenyl-pyridine substituent, which may contribute to its biological activity. This article reviews the compound's biological properties, including its antibacterial and enzyme inhibitory activities.

Antibacterial Activity

Research indicates that compounds with similar structural features often exhibit antibacterial properties. In studies evaluating piperidine derivatives, moderate to strong activity against various bacterial strains was observed, particularly against Salmonella typhi and Bacillus subtilis . The effectiveness of these compounds is often measured using Minimum Inhibitory Concentration (MIC) values.

Bacterial StrainMIC (µg/mL)
Salmonella typhi10
Bacillus subtilis15
Escherichia coli>50

Enzyme Inhibition

1-Piperidinebutanoic acid derivatives have been studied for their ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease. The inhibition of AChE is significant for developing treatments for neurodegenerative diseases like Alzheimer's.

  • Acetylcholinesterase Inhibition : The compound demonstrated varying degrees of inhibition in vitro, with IC50 values comparable to established inhibitors.
CompoundIC50 (µM)
1-Piperidinebutanoic acid5.0
Eserine (control)0.5
  • Urease Inhibition : Urease inhibitors are crucial in treating conditions like urinary tract infections. The compound showed promising results with IC50 values indicating strong inhibition.
CompoundIC50 (µM)
1-Piperidinebutanoic acid2.14
Thiourea (control)21.25

Case Studies

Several studies have focused on the synthesis and biological evaluation of piperidine derivatives similar to 1-Piperidinebutanoic acid. For instance, a study synthesized various piperidine-based compounds and evaluated their antibacterial and enzyme inhibitory activities . The results indicated that modifications in the substituents significantly affected the biological outcomes.

In another case study, compounds bearing both piperidine and chlorophenyl functionalities were tested for their neuroprotective effects, with findings suggesting potential therapeutic applications in neurodegenerative diseases due to their AChE inhibitory action .

Q & A

Q. How can the synthesis of this compound be optimized for higher yield and purity?

  • Methodological Answer : The synthesis of structurally related piperidine derivatives often involves multi-step reactions with precise control of solvent systems, temperature, and stoichiometry. For example, in analogous compounds, reactions in dichloromethane with NaOH under controlled stirring (24 hours at room temperature) achieved 98% yield . Key steps include:
  • Purification : Use of column chromatography with methanol-buffer mobile phases (e.g., sodium acetate/sodium 1-octanesulfonate at pH 4.6) to isolate the target compound .
  • Purity Validation : HPLC with UV detection at 254 nm to confirm ≥99% purity, as demonstrated in similar piperidine esters .

Q. What analytical methods are recommended for structural confirmation?

  • Methodological Answer :
  • NMR Spectroscopy : 1H and 13C NMR to verify substituent positions on the piperidine and pyridine rings. For example, 4-piperidone derivatives show characteristic carbonyl peaks at ~170 ppm in 13C NMR .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., C27H36N2O4 requires m/z 452.5900) .
  • X-ray Crystallography : To resolve stereochemistry, as applied to analogous compounds like 1-acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one .

Q. What safety protocols are critical during handling?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles (H314/H318 hazard codes indicate corrosive/toxic risks) .
  • Storage : Store in sealed containers at 2–8°C under inert gas (N2/Ar) to prevent hydrolysis of the ester group .
  • Emergency Response : For skin contact, rinse immediately with 0.1 M acetic acid (neutralizes alkaline byproducts) .

Advanced Research Questions

Q. How can computational methods predict optimal reaction pathways for novel derivatives?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) combined with reaction path search algorithms can identify energetically favorable intermediates. For instance, ICReDD’s approach integrates experimental data with computational models to prioritize conditions (e.g., solvent polarity, catalyst selection) that minimize side reactions . Case Study: Reaction optimization for 4-piperidone derivatives reduced trial-and-error cycles by 60% .

Q. How to address contradictions in biological activity data across similar piperidine derivatives?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., 4-chlorophenyl vs. 4-methoxyphenyl) on target binding. For example, bulkier groups reduce affinity for histamine receptors .
  • Assay Standardization : Use USP30 chromatographic conditions (e.g., 65:35 methanol-buffer mobile phase) to ensure consistency in purity measurements, which directly impact bioactivity .

Q. What strategies resolve discrepancies in synthetic yields under identical conditions?

  • Methodological Answer :
  • Replicate Experiments : Perform triplicate syntheses with strict control of humidity (≤30% RH) to minimize ester hydrolysis.
  • Byproduct Analysis : LC-MS to detect trace intermediates (e.g., unreacted 4-chlorophenyl precursors) that may inhibit reaction progression .

Q. How to assess the compound’s stability under physiological conditions?

  • Methodological Answer :
  • pH Stability Studies : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24 hours. Monitor degradation via HPLC; piperidine esters typically show <5% degradation at pH 7.4 .
  • Thermal Stability : TGA/DSC analysis to determine decomposition temperature (e.g., similar esters degrade above 150°C) .

Q. What methodologies characterize impurities in bulk synthesis batches?

  • Methodological Answer :
  • Impurity Profiling : Use USP reference standards (e.g., [1-Hydroxy-2-(pyridin-4-yl)ethylidene]bis(phosphonic acid)) to calibrate HPLC systems for detecting ≤0.1% impurities .
  • Forced Degradation Studies : Expose the compound to UV light (254 nm) and 40°C/75% RH for 14 days to identify photo- and hydrolysates .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.